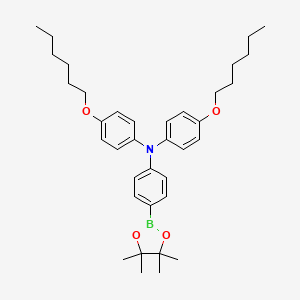

4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline is an organic compound that features a complex structure with multiple functional groups

Méthodes De Préparation

The synthesis of 4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is a powerful tool for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C .

Analyse Des Réactions Chimiques

4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline can undergo various chemical reactions, including:

Applications De Recherche Scientifique

4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline has several scientific research applications:

Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

Biological Research: It can be used as a probe in biological systems to study interactions at the molecular level.

Mécanisme D'action

The mechanism of action of 4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline involves its ability to participate in various chemical reactions due to the presence of multiple functional groups. The boron center, in particular, is reactive and can form stable complexes with other molecules, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparaison Avec Des Composés Similaires

Similar compounds to 4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline include:

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: This compound shares the boron-containing functional group and is used in similar coupling reactions.

[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol: Another boron-containing compound used in organic synthesis.

(E)-1-Phenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]diazene: This compound also features the boron functional group and is used in various chemical reactions.

These compounds highlight the versatility and reactivity of boron-containing molecules in organic synthesis and materials science.

Activité Biologique

The compound 4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline (CAS Number: 1221821-41-5) is a synthetic organic molecule that has garnered attention for its potential biological activities. Its unique structure includes hexyloxy groups and a boron-containing moiety, which are known to enhance the compound's interactions with biological targets.

Biological Activity Overview

Recent studies have highlighted the compound's potential as an anticancer agent. The biological evaluation focuses primarily on its antiproliferative effects against various cancer cell lines.

Antiproliferative Activity

In vitro studies have demonstrated that the compound exhibits significant antiproliferative activity across several cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 0.50 | |

| HeLa (Cervical) | 0.82 | |

| A2780 (Ovarian) | 1.30 | |

| K562 (Leukemia) | 2.27 |

The compound's activity is notably higher against adherent cell lines compared to hematologic malignancies, indicating a potential specificity in its action.

The mechanism by which this compound exerts its biological effects may involve the stabilization of G-quadruplex structures in DNA. G-quadruplexes are non-canonical nucleic acid structures that play critical roles in gene regulation and are considered promising targets for anticancer drug development. The ability of small molecules to bind and stabilize these structures can lead to telomerase inhibition, thereby limiting cancer cell proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the side chains significantly impact the biological activity of the compound. For instance:

- Compounds with longer alkyl chains showed decreased antiproliferative activity.

- Substituents on the phenyl rings influenced binding affinity and selectivity towards cancer cell lines .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:

- Study on MDA-MB-231 Cells : Treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell growth, with an IC50 value of 0.50 μM indicating potent activity.

- HeLa Cell Line Evaluation : The compound was tested alongside standard chemotherapeutics, revealing synergistic effects when combined with other agents targeting different pathways.

Propriétés

IUPAC Name |

N,N-bis(4-hexoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H50BNO4/c1-7-9-11-13-27-39-33-23-19-31(20-24-33)38(32-21-25-34(26-22-32)40-28-14-12-10-8-2)30-17-15-29(16-18-30)37-41-35(3,4)36(5,6)42-37/h15-26H,7-14,27-28H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLMHBPXJIPYGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)OCCCCCC)C4=CC=C(C=C4)OCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.